molecular formula C18H24ClN3O B12725042 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride CAS No. 133306-10-2

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride

Cat. No.: B12725042
CAS No.: 133306-10-2
M. Wt: 333.9 g/mol
InChI Key: XBXJHFGNPXWLSH-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazoquinolinone family. This compound is known for its unique structural features, which include an imidazole ring fused to a quinoline moiety. The presence of the hydrochloride group enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted quinoline with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroimidazoquinolines .

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride involves its interaction with molecular targets such as kinases and DNA. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. Additionally, its ability to intercalate into DNA can disrupt DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced solubility and ability to interact with multiple molecular targets make it a valuable compound in various research fields .

Properties

CAS No.

133306-10-2

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

1,5-dibutylimidazo[4,5-c]quinolin-4-one;hydrochloride

InChI

InChI=1S/C18H23N3O.ClH/c1-3-5-11-20-13-19-16-17(20)14-9-7-8-10-15(14)21(18(16)22)12-6-4-2;/h7-10,13H,3-6,11-12H2,1-2H3;1H

InChI Key

XBXJHFGNPXWLSH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCCC.Cl

Origin of Product

United States

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